(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid

Description

Molecular Structure and Conformational Analysis

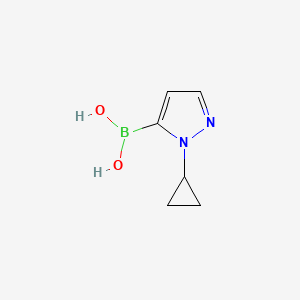

The molecular architecture of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid encompasses several distinct structural elements that contribute to its overall three-dimensional organization and conformational preferences. The compound features a five-membered pyrazole heterocycle bearing a boronic acid substituent at the 5-position and a cyclopropyl group attached to the N1 nitrogen atom. The pyrazole ring system adopts a planar conformation, which is characteristic of aromatic heterocycles, while the cyclopropyl substituent introduces significant conformational constraints due to its inherent ring strain.

Conformational analysis studies of related pyrazole derivatives have demonstrated that the orientation of substituents can significantly influence molecular stability and reactivity patterns. In the case of cyclopropyl-substituted systems, the three-membered ring exhibits preferential orientations that minimize steric interactions while maximizing favorable electronic effects. The boronic acid functionality at the 5-position of the pyrazole ring adopts a geometry where the boron atom is approximately trigonal planar, with the two hydroxyl groups and the carbon atom of the pyrazole ring forming bond angles close to 120 degrees.

Molecular mechanics calculations using force fields such as Molecular Mechanics Force Field 94 (MMFF94) have been employed to investigate the conformational landscape of similar cyclopropyl-containing heterocycles. These studies reveal that the cyclopropyl group can adopt multiple conformations relative to the pyrazole plane, with energy differences typically ranging from 2 to 5 kcal/mol between preferred conformers. The strain energy associated with the cyclopropyl ring, approximately 27 kcal/mol, influences the overall molecular geometry by favoring conformations that minimize additional destabilizing interactions.

Table 1: Structural Parameters of this compound

Functional Group Properties: Boronic Acid Reactivity and Tautomerism

The boronic acid functionality in this compound exhibits characteristic Lewis acidic behavior and participates in diverse chemical transformations that are fundamental to its synthetic utility. Boronic acids demonstrate remarkable reactivity toward nucleophilic species, particularly those containing 1,2-diol functionality, forming reversible covalent complexes through chelation. This reactivity is governed by the empty p-orbital on the boron atom, which readily accepts electron pairs from appropriate nucleophiles.

The tautomeric behavior of the compound is influenced by multiple factors, including the presence of the pyrazole ring system and the electronic effects of the cyclopropyl substituent. Pyrazole derivatives are well-known to exhibit annular prototropic tautomerism, where the acidic hydrogen can migrate between the two nitrogen atoms in the ring. In this compound, the presence of the electron-withdrawing boronic acid group at the 5-position may influence the tautomeric equilibrium by stabilizing specific tautomeric forms through electronic effects.

Studies on substituted pyrazoles have revealed that electron-withdrawing groups tend to favor particular tautomeric forms depending on their position and electronic nature. The boronic acid substituent, being both electron-withdrawing through inductive effects and capable of participating in resonance interactions, creates a complex electronic environment that affects the proton affinity of the pyrazole nitrogen atoms. Theoretical calculations using Density Functional Theory (DFT) methods have shown that substituents at the 5-position of pyrazoles can significantly alter tautomeric ratios, with changes in stability ranging from 2 to 8 kcal/mol between different tautomeric forms.

The boronic acid group itself can exist in equilibrium between monomeric and associated forms, including dimeric and trimeric species in solution. This association behavior is particularly pronounced in polar protic solvents, where hydrogen bonding between boronic acid molecules leads to the formation of cyclic boroxine structures. The equilibrium between these different forms affects the compound's reactivity and must be considered when designing synthetic transformations.

Table 2: Boronic Acid Reactivity Parameters

Isomerism and Steric/Electronic Effects of the Cyclopropyl Substituent

The cyclopropyl substituent in this compound introduces unique steric and electronic effects that distinguish this compound from other alkyl-substituted pyrazole boronic acids. The cyclopropyl group exhibits distinctive electronic properties that arise from its unusual bonding characteristics and high s-character in the carbon-carbon bonds. These properties manifest as both electron-donating and electron-withdrawing effects depending on the specific molecular context and the nature of nearby functional groups.

Experimental evidence for the cyclopropylcarbinyl conjugative effect has been documented in various chemical systems, demonstrating that cyclopropyl groups can participate in conjugative interactions with adjacent π-systems. In the context of this compound, this effect may influence the electronic distribution within the pyrazole ring and subsequently affect the reactivity of the boronic acid functionality. The cyclopropyl group's ability to donate electron density through hyperconjugative interactions can stabilize positive charge development during electrophilic reactions at the pyrazole ring.

Steric effects associated with the cyclopropyl substituent are particularly significant in determining conformational preferences and reaction selectivity. The compact nature of the three-membered ring creates a unique steric environment that differs markedly from linear or branched alkyl groups. Studies on cyclohexane derivatives bearing cyclopropyl substituents have revealed unusual conformational preferences, where groups adjacent to cyclopropane favor axial orientations that would typically be energetically unfavorable. This "cyclopropyl effect" suggests that similar conformational biases may operate in the pyrazole system, potentially influencing the accessibility of different molecular conformations.

The isomeric possibilities for this compound are primarily related to the tautomeric forms of the pyrazole ring and the conformational isomers arising from rotation around the nitrogen-cyclopropyl bond. Nuclear Magnetic Resonance (NMR) spectroscopic studies of related cyclopropyl-pyrazole systems have provided insight into the dynamic behavior of these molecules in solution. Variable-temperature NMR experiments can reveal the energy barriers for conformational interconversion and provide quantitative information about the relative populations of different conformers.

The electronic effects of the cyclopropyl group extend beyond simple inductive or resonance contributions to include more subtle orbital interactions. The Walsh orbitals of the cyclopropyl ring can interact with the π-system of the pyrazole ring, creating unique electronic communication pathways that influence both reactivity and spectroscopic properties. These interactions may manifest in unusual chemical shifts in NMR spectra and altered reaction rates in chemical transformations.

Table 3: Cyclopropyl Substituent Effects

Properties

IUPAC Name |

(2-cyclopropylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c10-7(11)6-3-4-8-9(6)5-1-2-5/h3-5,10-11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCJLPWLKMBILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-substituted pyrazolylboronic acids, including (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid, typically involves:

- Starting from a 1-substituted-4-bromopyrazole derivative.

- Metalation (e.g., using hexyllithium) at low temperature.

- Reaction with a boron source such as trimethyl borate or triethyl borate.

- Workup to afford the boronic acid or its protected ester form (e.g., pinacol boronate ester).

- Optional deprotection to yield the free boronic acid.

This approach is exemplified in several patent embodiments and research protocols, demonstrating its versatility for different 1-substituents on the pyrazole ring.

Detailed Preparation Method from Patent CN104478917A

A representative and well-documented method involves the following steps:

- Starting Material: 1-cyclopropyl-4-bromopyrazole (or analogous 1-substituted-4-bromopyrazoles).

- Metalation: The bromopyrazole is dissolved in tetrahydrofuran (THF) and cooled to approximately -70 to -80 °C.

- Addition of Hexyllithium: Hexyllithium is added dropwise to generate the corresponding lithio intermediate.

- Boron Source Reaction: Trimethyl borate or triethyl borate is added to the reaction mixture.

- Warming and Stirring: The mixture is allowed to warm to room temperature and stirred for several hours (2.5 to 3 hours).

- Quenching and Workup: The reaction is cooled to around -30 °C, water and glacial acetic acid are added to quench and acidify the mixture.

- pH Adjustment: Sodium carbonate is added to adjust the pH to neutral (~7).

- Extraction and Purification: The product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and concentrated.

- Isolation: The boronic acid or its pinacol ester is isolated by crystallization or filtration, often using normal heptane as an antisolvent.

Yields and Purity: Yields range from 35% to over 80% depending on the substituent and conditions, with purity confirmed by GC, HPLC, and NMR analyses.

Specific Considerations for 1-Cyclopropyl Substitution

While the patent primarily describes examples with alkyl (e.g., isopropyl) and other substituents, the cyclopropyl group is chemically similar in terms of steric and electronic properties to these alkyl groups, suggesting the same methodology is applicable with suitable optimization.

- The cyclopropyl substituent at the N1 position of pyrazole is introduced prior to the metalation step.

- The lithiation and boronation steps proceed under low temperature to avoid ring-opening or side reactions of the cyclopropyl moiety.

- The reaction conditions (solvent, temperature, reagent equivalents) may be fine-tuned to maximize yield and minimize decomposition.

Alternative Synthetic Routes and Research Findings

- Suzuki-Miyaura cross-coupling reactions often utilize pyrazolylboronic acids prepared by the above method as coupling partners.

- Boronic acid derivatives of pyrazoles can also be synthesized by direct borylation of pyrazole precursors using catalytic methods, but these are less common for 1-substituted pyrazoles due to selectivity challenges.

- The use of pinacol boronate esters as intermediates is common, allowing for easier handling and purification before conversion to the free boronic acid.

Summary Table of Preparation Parameters

| Step | Conditions/Details | Notes |

|---|---|---|

| Starting material | 1-cyclopropyl-4-bromopyrazole | Prepared or commercially available |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, inert atmosphere |

| Temperature (metalation) | -70 to -80 °C | Critical for selective lithiation |

| Metalating agent | Hexyllithium (n-BuLi or similar) | Equimolar or slight excess |

| Boron source | Trimethyl borate or triethyl borate | Used in slight excess |

| Reaction time | 2.5 to 3 hours at room temperature | Stirring after addition of boron reagent |

| Quenching | Water and glacial acetic acid | Acidifies and hydrolyzes boronate intermediate |

| pH adjustment | Sodium carbonate to pH ~7 | Neutralizes and aids extraction |

| Extraction solvent | Ethyl acetate | Multiple extractions for purity |

| Drying agent | Anhydrous magnesium sulfate | Removes residual water |

| Isolation | Crystallization or filtration with normal heptane | Yields 35-82%, purity >95% |

Analytical Characterization

- NMR (1H NMR): Confirms the pyrazole ring and cyclopropyl substitution pattern.

- GC/HPLC: Used to assess purity (typically >95%).

- Mass Spectrometry: Confirms molecular weight consistent with this compound or its ester derivatives.

- Melting Point and Physical State: Typically isolated as a white to off-white solid.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Protodeboronation: Protic solvents like methanol or bases like sodium hydroxide.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

Oxidation: Formation of alcohols or ketones.

Protodeboronation: Formation of the corresponding hydrocarbon.

Scientific Research Applications

Drug Development

One of the most significant applications of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid is in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial in cancer therapy. These inhibitors play a vital role in blocking pathways that lead to tumor growth and proliferation, making them a target for cancer treatment strategies .

Organic Synthesis

This compound serves as a key intermediate in the development of various organic compounds. Its boronic acid functionality allows for Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This reaction is particularly useful in synthesizing pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Mechanism of Action

The primary mechanism of action for (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of 1-substituted-1H-pyrazol-5-yl boronic acids. Key structural analogs include:

Key Observations :

Reactivity and Acidity

Boronic acids’ reactivity depends on their pKa and Lewis acidity, which are influenced by substituents:

- pKa Trends : Alkyl-substituted pyrazolyl boronic acids (e.g., methyl, ethyl) typically exhibit pKa values between 8.5–9.5, making them suitable for physiological applications . Cyclopropyl derivatives may have slightly lower pKa due to electron-withdrawing effects of the strained ring, enhancing their Lewis acidity .

- Hydrolysis Stability : Linear alkyl-substituted analogs are prone to hydrolysis under basic conditions, whereas cyclopropyl derivatives demonstrate improved stability due to reduced steric strain .

Biological Activity

(1-Cyclopropyl-1H-pyrazol-5-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological activity, particularly in drug design and development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been identified as a potent inhibitor of specific enzymes and pathways, including:

- PI3Kδ Inhibition : It has shown promise as a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, which plays a critical role in cellular signaling pathways related to cancer and inflammation .

- Lactate Dehydrogenase (LDH) Inhibition : Recent studies have demonstrated its efficacy in inhibiting LDH, an enzyme involved in the metabolic pathway of cancer cells. This inhibition leads to reduced lactate production and glycolysis in cancer cell lines .

In Vitro Studies

A series of experiments have characterized the biological activity of this compound across various cell lines:

| Cell Line | Target Enzyme | IC50 (µM) | Comments |

|---|---|---|---|

| MiaPaCa2 (Pancreatic Cancer) | LDHA | 0.063 | Significant inhibition observed |

| A673 (Sarcoma) | LDHB | 0.080 | Effective in reducing glycolysis |

| Primary T-cells | PI3Kδ | 0.025 | High specificity for immune modulation |

These results indicate that this compound exhibits low nanomolar potency against key metabolic enzymes associated with cancer progression.

Case Studies

- Inhibition of Cancer Metabolism : A study reported that compounds structurally related to this compound significantly reduced lactate levels in cancer cells, suggesting a potential for metabolic reprogramming in tumors .

- Immune Modulation : Another investigation highlighted its role in modulating immune responses by inhibiting PI3Kδ, which could have therapeutic implications in autoimmune diseases and cancer immunotherapy .

Comparative Analysis

When compared to other boronic acid derivatives, this compound demonstrates superior selectivity and potency against specific targets:

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | LDHA/PI3Kδ | 0.025 - 0.063 | High |

| Boronic Acid Derivative A | LDHA | 0.150 | Moderate |

| Boronic Acid Derivative B | PI3Kγ | 0.200 | Low |

Q & A

Q. What synthetic strategies are recommended for synthesizing (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid with high purity?

- Methodological Answer : Begin with cyclopropane-substituted pyrazole precursors, using palladium-catalyzed Miyaura borylation for boronic acid introduction. Employ Suzuki-Miyaura coupling for regioselective functionalization, ensuring inert conditions to prevent boroxine formation. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or LC-MS. Use prodrug approaches if stability is an issue during multi-step synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine B NMR spectroscopy (δ ~30 ppm for boronic acids) with FTIR (B-O stretch ~1340 cm). For quantification, use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to detect underivatized boronic acids at sub-ppm levels. Validate thermal stability via thermogravimetric analysis (TGA) to assess decomposition thresholds .

Q. How do structural features of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropyl group enhances steric hindrance, slowing transmetallation but improving selectivity. Optimize reaction conditions (e.g., base strength, solvent polarity) to balance reactivity. Use computational tools (DFT calculations) to model steric and electronic effects on the boronic acid moiety .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Screen for proteasome inhibition (via fluorogenic substrates like Suc-LLVY-AMC) or anticancer activity using glioblastoma cell lines (e.g., U87-MG). Include controls for boronic acid-mediated cytotoxicity and validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data for this boronic acid with glycoproteins?

- Methodological Answer : Discrepancies often arise from secondary interactions (e.g., hydrophobic or ionic). Validate binding via orthogonal methods:

Use SPR spectroscopy with AECPBA-functionalized surfaces.

Compare binding in different buffer systems (e.g., phosphate vs. borate buffers) to isolate diol-specific interactions.

Perform competitive assays with free diols (e.g., fructose) to confirm specificity .

Q. What computational approaches predict the drug-likeness of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., proteasomes). Calculate physicochemical properties (LogP, PSA) via SwissADME . Apply QSAR models trained on boronic acid datasets to predict bioavailability and metabolic stability. Cross-validate with in vitro ADME assays .

Q. Which strategies minimize interference from boronic acid impurities in drug substance analysis?

- Methodological Answer : For trace impurity profiling (<1 ppm), employ LC-MS/MS with MRM transitions specific to phenylboronic acid derivatives. Use derivatization (e.g., with 2,3-butanediol) to stabilize boronic acids and prevent cyclization. Validate method robustness under ICH guidelines, including spike/recovery tests .

Q. How does thermal stability impact the formulation of boronic acid-containing materials?

- Methodological Answer : Conduct TGA/DSC to identify decomposition onset temperatures. Pyrene-1-boronic acid analogs show stability up to 600°C due to aromatic conjugation. For flame-retardant applications, select boronic acids with halogen-free functional groups (e.g., hydroxyl or amine) to enhance char formation .

Q. What experimental setups measure the binding kinetics of this boronic acid with diols?

- Methodological Answer : Use stopped-flow fluorescence spectroscopy to determine and rates. For example, monitor fluorescence quenching of isoquinolinylboronic acids upon fructose binding. Fit data to a 1:1 binding model using software like KinTek Explorer. Note that values follow: fructose > tagatose > mannose > glucose .

Q. What crystallographic challenges arise in determining the structure of this boronic acid, and how are they addressed?

- Methodological Answer :

Boronic acids often form boroxine rings or hydrate adducts, complicating crystal packing. Use SHELXL for refinement, applying restraints for B-O bond lengths and angles. Co-crystallize with diols (e.g., sorbitol) to stabilize the trigonal planar geometry. Validate H-bonding networks via Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.